molecular formula C12H18N4O B7571736 N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine

Cat. No. B7571736
M. Wt: 234.30 g/mol
InChI Key: DPPCPPFDMIHTHA-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It belongs to the class of compounds known as pyrazoles and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine. One area of research is the development of new drugs based on this compound. Another area of research is the study of its mechanism of action, which could lead to a better understanding of its therapeutic potential. Additionally, it could be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine can be achieved through a multistep process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 4,5-dimethyl-2-oxazolecarboxaldehyde with 1,3-dibromopropane, followed by the reaction with sodium azide and sodium borohydride. The resulting compound is then reacted with 1H-pyrazole-1-carboxylic acid to yield the final product.

Scientific Research Applications

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and neuroprotective effects. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-9(8-16-6-4-5-14-16)13-7-12-15-10(2)11(3)17-12/h4-6,9,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPCPPFDMIHTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC(C)CN2C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine

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